2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine
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Overview
Description
MFCD32632774 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632774 involves a series of chemical reactions that require specific reagents and conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the preparation method of MFCD32632774 is designed to be simple and efficient. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the compound. The industrial method also focuses on the stability and solubility of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
MFCD32632774 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
MFCD32632774 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: MFCD32632774 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products due to its unique chemical properties .
Mechanism of Action
The mechanism of action of MFCD32632774 involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MFCD32632774 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets MFCD32632774 apart from similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .
Properties
Molecular Formula |
C11H8BrN3 |
---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
8-bromo-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN3/c12-8-2-1-6-3-7-5-14-11(13)15-10(7)9(6)4-8/h1-2,4-5H,3H2,(H2,13,14,15) |
InChI Key |
SUEDPWFHIZANQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=NC(=NC=C31)N |
Origin of Product |
United States |
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